molecular formula C21H21N3O2 B4567865 4,4,6-trimethyl-5,6-dihydro-1'H,4H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-quinazoline]-2,4'(3'H)-dione

4,4,6-trimethyl-5,6-dihydro-1'H,4H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-quinazoline]-2,4'(3'H)-dione

Cat. No.: B4567865
M. Wt: 347.4 g/mol
InChI Key: FMKAEQWUDYPHGW-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula, molecular weight, and possibly its melting point, boiling point, and density .

Scientific Research Applications

Synthesis and Chemical Behavior

Research has explored the synthesis and chemical behavior of spiro compounds derived from similar structures, highlighting their potential in creating diverse heterocyclic compounds. One study details the reaction of related dihydro-quinoline diones with cyclic dicarbonyl compounds, generating spiro[4H-pyran-3,3'-oxindoles], indicative of the compound's utility in synthesizing spirocyclic structures with potential pharmaceutical relevance (Baradarani et al., 2017). Similarly, three-component synthesis techniques have been applied to tricyclic isatin derivatives to produce novel spiro[4H-pyran-3,3'-oxindoles], demonstrating the compound's versatility in chemical synthesis (Zafari et al., 2020).

Crystal Structure Analysis

The crystal structure of compounds related to the mentioned chemical has been analyzed, revealing their conformational characteristics and providing a basis for understanding the structural aspects of similar spiro compounds. For instance, the study of a compound's crystal structure can offer insights into its potential interactions and stability, which are crucial for pharmaceutical applications (Mathusalini et al., 2015).

Potential Applications in Medicinal Chemistry

Although the specific applications of "4,4,6-trimethyl-5,6-dihydro-1'H,4H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-quinazoline]-2,4'(3'H)-dione" are not detailed in the available literature, the research on similar spiro compounds suggests their significance in developing new therapeutic agents. The ability to synthesize structurally diverse spiroheterocycles with fused heterosystems indicates potential applications in discovering new drugs with various biological activities (Arya & Kumar, 2011).

Properties

IUPAC Name

9',11',11'-trimethylspiro[1,3-dihydroquinazoline-2,3'-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-12-11-20(2,3)24-17-13(12)8-6-9-15(17)21(19(24)26)22-16-10-5-4-7-14(16)18(25)23-21/h4-10,12,22H,11H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKAEQWUDYPHGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N2C3=C1C=CC=C3C4(C2=O)NC5=CC=CC=C5C(=O)N4)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4,6-trimethyl-5,6-dihydro-1'H,4H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-quinazoline]-2,4'(3'H)-dione
Reactant of Route 2
4,4,6-trimethyl-5,6-dihydro-1'H,4H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-quinazoline]-2,4'(3'H)-dione
Reactant of Route 3
4,4,6-trimethyl-5,6-dihydro-1'H,4H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-quinazoline]-2,4'(3'H)-dione
Reactant of Route 4
4,4,6-trimethyl-5,6-dihydro-1'H,4H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-quinazoline]-2,4'(3'H)-dione
Reactant of Route 5
4,4,6-trimethyl-5,6-dihydro-1'H,4H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-quinazoline]-2,4'(3'H)-dione
Reactant of Route 6
4,4,6-trimethyl-5,6-dihydro-1'H,4H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-quinazoline]-2,4'(3'H)-dione

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